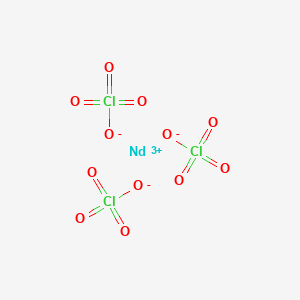

Neodymium(3+) perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Neodymium(3+) perchlorate and related complexes are typically synthesized in a controlled environment, involving reactions with other chemical agents. For example, the synthesis of a complex neodymium perchlorate with 3-bromo-2-chloro-6-picolinic N-oxide involved spectroscopic studies and quantum chemical calculations (Macalik et al., 2021).

Molecular Structure Analysis

The molecular structure of neodymium perchlorate complexes can be intricate. For instance, a study reported the structure of tetrakis(pyridinioacetate) neodymium(III) tetrahydrate perchlorate, where the neodymium atom forms an eight-coordinate dodecahedrally distorted polyhedron (Song et al., 2006).

Chemical Reactions and Properties

Neodymium complexes exhibit various chemical reactions and properties, often determined through studies like X-ray diffraction, spectroscopy, and thermal analysis. These properties are influenced by the specific ligands and the structural configuration of the neodymium ion.

Physical Properties Analysis

The physical properties of neodymium perchlorate compounds, such as their thermal behavior and crystal structure, are diverse. For instance, the structural and thermal behavior of neodymium(III) alkanoates was described, showing how these properties vary across different compounds (Binnemans et al., 2000).

Applications De Recherche Scientifique

Recycling Potential and Environmental Impact

Research highlights the recycling potential of neodymium, specifically from computer hard disk drives, as a pathway to alleviate supply scarcity. This study underscores the feasibility of recycling as a significant contributor to the sustainable use of neodymium, despite the challenges posed by the distributed nature of neodymium sources (Sprecher, Kleijn, & Kramer, 2014). Additionally, the importance of recycling rare earth elements like neodymium from pre-consumer scrap and end-of-life products is emphasized to mitigate the environmental challenges associated with their mining and processing (Binnemans et al., 2013).

Nanomedicine Applications

Neodymium(3+)-sensitized nanoconstructs are explored for their potential in near-infrared enabled photomedicine, offering advantages such as high penetration depth and low cytotoxicity. Despite hurdles like low conversion efficiency and potential long-term toxicity, these nanoconstructs present promising avenues for medical applications (Yu, Chan, & Tan, 2019).

Solubility and Waste Disposal Studies

Neodymium(III) solubility studies provide crucial data for the Waste Isolation Pilot Plant (WIPP) performance assessments, specifically in understanding actinide solubility in WIPP-relevant brine compositions. This research is vital for evaluating the safety and efficacy of nuclear waste disposal strategies (Borkowski et al., 2009).

Healthcare Applications

Neodymium magnets, including those composed of neodymium compounds, are investigated for their strong magnetic field properties in medicine and dentistry. Despite potential risks, these magnets show promise in various diagnostic and therapeutic tools (Yuksel, Ankaralı, & Yuksel, 2018).

Environmental Remediation and Water Treatment

The treatment of perchlorate in drinking water has become a significant challenge, with research dedicated to evaluating various treatment technologies. Studies discuss the advantages and limitations of methods like ion exchange, microbial reduction, and electrochemical processes for the effective removal of perchlorate from water sources (Srinivasan & Sorial, 2009). Additionally, electrochemical advanced oxidation processes are scrutinized for their potential to form harmful by-products such as chlorate and perchlorate, emphasizing the need for sustainable and safe water treatment solutions (Bergmann, Koparal, & Iourtchouk, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as oxidizing liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Propriétés

IUPAC Name |

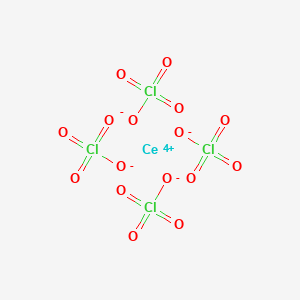

neodymium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Nd/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKMAYJLXKBOER-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

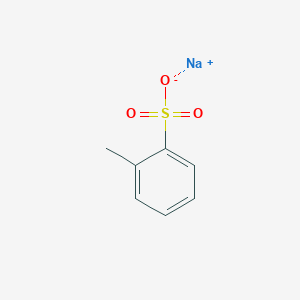

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3NdO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium(3+) perchlorate | |

CAS RN |

13498-06-1 |

Source

|

| Record name | Neodymium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)